[6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone
Description
6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound characterized by a sulfone group (1,1-dioxido), a 6-chloro substituent, a 4-fluorophenyl ring at position 4, and a piperidin-1-yl methanone moiety at position 2.
Properties
IUPAC Name |
[6-chloro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3S/c21-14-4-9-18-17(12-14)24(16-7-5-15(22)6-8-16)13-19(28(18,26)27)20(25)23-10-2-1-3-11-23/h4-9,12-13H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMRJUNHRIWSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazine core, followed by the introduction of the chloro and fluorophenyl substituents. The final step involves the attachment of the piperidinyl methanone group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The chloro and fluorophenyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound shows promise as a therapeutic agent due to its potential pharmacological effects, such as anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing benzothiazine, fluorophenyl, or piperidine moieties, emphasizing structural variations, synthesis pathways, and pharmacological implications.
Table 1: Structural Comparison of Key Analogs
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Reference ID |
|---|---|---|---|---|
| 6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Benzothiazine | 6-Cl, 4-(4-Fluorophenyl), 2-(piperidin-1-yl)methanone | ~438.89 g/mol | Target |
| 4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Benzothiazine | 4-(3-Cl-4-Fluorophenyl), 2-(4-methylpiperidin-1-yl)methanone | ~453.34 g/mol | |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Benzothiazine | 4-(4-Butylphenyl), 2-phenylmethanone | 417.52 g/mol | |
| (4-fluorophenyl)(4-(perfluorophenyl)piperidin-1-yl)methanone | Piperidine | 4-Fluorophenyl, 4-(perfluorophenyl) | ~370.25 g/mol | |
| 4-(4-aminobenzoyl)piperazin-1-ylmethanone | Piperazine | 4-(4-aminobenzoyl), furan-2-ylmethanone | ~337.36 g/mol |
Structural and Electronic Effects
- The latter’s chloro substitution at position 3 may alter ring electronics and binding affinity .
- Piperidine vs.
- Perfluorophenyl vs. Sulfone : The perfluorophenyl group in creates strong electron-deficient regions, contrasting with the sulfone group in the target compound, which balances electron withdrawal with hydrogen-bonding capacity .
Pharmacological Implications
- Fluorophenyl-Piperidine Motif: The 4-fluorophenyl and piperidine groups in the target compound are structurally analogous to ADX47273, a metabotropic glutamate receptor 5 (mGluR5) modulator .
- Solubility and Bioavailability : The sulfone group in the target compound enhances water solubility compared to the butylphenyl analog in , which has a hydrophobic tail limiting oral absorption .
Biological Activity
The compound 6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule that belongs to the class of benzothiazine derivatives. Its unique structure, characterized by the presence of a dioxido group and a piperidine moiety, suggests significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features:
- A chloro substituent at position 6.
- A fluorophenyl group at position 4.
- A dioxido functional group which may enhance its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against antibiotic-resistant strains, making it a promising candidate for the development of new antimicrobial agents.
Anticancer Properties
Studies have demonstrated that 6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can induce apoptosis in several cancer cell lines. In vivo studies suggest that it may inhibit tumor growth in animal models. However, further clinical research is necessary to ascertain its efficacy and safety in humans.
Anti-inflammatory Effects
Limited investigations have suggested potential anti-inflammatory activity , with some studies indicating that the compound may reduce inflammation in specific models. The mechanisms underlying these effects are still under exploration and warrant further investigation.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, docking studies suggest that it may interact with key enzymes involved in metabolic pathways related to cancer and inflammation. For instance, molecular docking analyses indicate potential binding interactions with tyrosinase, an enzyme implicated in melanogenesis and other metabolic processes .
Summary of Research Findings
| Biological Activity | Findings | References |
|---|---|---|
| Antimicrobial | Active against Gram-positive/negative bacteria, including resistant strains | |
| Anticancer | Induces apoptosis; inhibits tumor growth in animal models | |
| Anti-inflammatory | May reduce inflammation; mechanisms unclear |
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiazine derivatives similar to 6-chloro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone . For example:
- Anticancer Study : A study demonstrated significant tumor reduction in mice treated with the compound compared to control groups.
- Antimicrobial Study : Clinical isolates tested against this compound showed reduced growth rates compared to standard antibiotics.
Q & A
Basic: What are the standard synthetic routes and characterization protocols for this compound?
The synthesis typically involves multi-step reactions, such as condensation of a benzothiazine precursor with a piperidine derivative under reflux conditions. For example, similar benzoylpiperidine compounds are synthesized via nucleophilic substitution or coupling reactions, followed by purification using column chromatography with solvent systems like n-hexane/EtOAc (5:5) . Characterization includes 1H/13C-NMR to confirm substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups), HPLC (retention time ~13.0 min, 95% purity at 254 nm), and elemental analysis to validate C/H/N ratios (e.g., calculated C: 65.2%, found: 64.8%) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is critical for determining absolute configuration and molecular packing. For benzothiazine analogs, data collection at 123 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R values <0.06 can resolve torsional angles and hydrogen-bonding networks . Key parameters include space group assignment (e.g., P21/c) and thermal displacement parameters for chlorine/fluorine atoms, which influence electron density maps .
Basic: What analytical methods validate purity and stability under varying conditions?
HPLC-MS with a Chromolith column (methanol/buffer mobile phase, pH 4.6) ensures purity (>95%) and detects degradation products . Accelerated stability studies (40°C/75% RH for 6 months) coupled with FTIR (monitoring S=O stretches at ~1250 cm⁻¹) assess hydrolytic or oxidative degradation .
Advanced: How can conflicting NMR or crystallographic data be reconciled?
Cross-validation with 2D-NMR (e.g., HSQC/HMBC to assign quaternary carbons) and DFT calculations (B3LYP/6-31G* level) resolves discrepancies. For example, piperidine ring conformers (chair vs. boat) may show split signals in 1H-NMR, which can be modeled against computed chemical shifts . If crystallographic R factors exceed 0.1, re-refinement with twin-law corrections in SHELXL is recommended .
Advanced: What strategies optimize synthetic yield for scale-up studies?
Yield optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SNAr substitutions .
- Catalyst selection : Pd(PPh3)4 improves coupling efficiency in Suzuki-Miyaura steps for aryl halide intermediates .
- Workup protocols : Acid-base extraction removes unreacted starting materials, while recrystallization from CHCl3/MeOH (5:1) increases purity to >98% .
Advanced: How is biological activity assessed in target-driven studies?
- Enzyme inhibition : IC50 determination via fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .
- Antimicrobial screening : Agar dilution (MIC ≤2 µg/mL against S. aureus) with positive controls (ciprofloxacin) .
- Receptor binding : Radioligand displacement (e.g., 3H-labeled analogs for serotonin receptor affinity) .
Basic: What computational tools predict pharmacokinetic properties?
SwissADME predicts LogP (~3.2) and BBB permeability, while AutoDock Vina models docking to targets like CYP3A4 (binding energy ≤-8.5 kcal/mol) . Molecular dynamics (GROMACS) simulations assess solvation effects on sulfone group stability .
Advanced: How are metabolic pathways elucidated for this compound?
In vitro microsomal assays (human liver microsomes + NADPH) identify phase I metabolites via LC-QTOF-MS. For example, hydroxylation at the piperidine ring (m/z +16) and glucuronidation (m/z +176) are common . Isotope labeling (14C at the chloro position) tracks excretion profiles in rodent models .
Basic: How is method validation performed for quantitative analysis?
ICH guidelines require:
- Linearity : R² ≥0.998 over 1–100 µg/mL (UV detection at 254 nm).
- Precision : Intra-day RSD <2% for retention time .
- LOQ : Signal-to-noise ≥10 at 0.1 µg/mL .
Advanced: What are the challenges in resolving tautomeric forms or polymorphs?
Variable-temperature NMR (VT-NMR) distinguishes keto-enol tautomers via proton exchange rates. For polymorph screening, DSC (melting endotherms ±2°C) and PXRD (distinct 2θ peaks at 10.5° and 15.3°) identify Form I vs. Form II . Solvent-drop grinding (ethanol/acetone) can force metastable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
